Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Endogenous apelin receptor (APJ) agonist (EC50 = 2.5 nM). Potent inhibitor of forskolin-stimulated increases in cAMP (pEC50 = 10.09). Inhibition of HIV-1 and HIV-2 entry into cells expressing APJ, with potency in the order of apelin 17 > apelin 13.

Endogenous apelin receptor agonist. Potently inhibits forskolin-stimulated cAMP accumulation (pIC50 = 9.94).

Scientific Research Applications

Role in Neuroendocrine Function

Apelin precursor (61-77) trifluoroacetate has been studied for its physiological role in the rat brain, particularly in the context of neuroendocrine function. Apelin, the peptide derived from this precursor, acts as a neuropeptide in the rat brain, with significant effects on body fluid homeostasis. Notably, it influences vasopressin release and water intake in dehydrated normotensive rats, suggesting its involvement in fluid balance regulation (Réaux et al., 2001).

Cardiovascular System Implications

The apelin precursor (61-77) trifluoroacetate is also relevant in cardiovascular research. It is associated with the modulation of blood pressure and heart function. In rodents, administration of synthetic apelin peptides, derived from this precursor, showed immediate effects on both systolic and diastolic blood pressure (Lee et al., 2000). Additionally, it has implications in heart failure, as apelin-APJ signaling influences cardiac contractility and could potentially be therapeutic in chronic heart failure (Japp & Newby, 2008).

Neuroprotective Effects

Research has also explored the neuroprotective effects of apelin, particularly in the context of ischemic stroke. Apelin-13, a fragment of the precursor, showed promise in reducing infarct volume and neuronal death in a mouse model of focal ischemic stroke. This suggests potential therapeutic benefits of apelin-13 for stroke recovery (Chen et al., 2015).

Gastrointestinal System

In the gastrointestinal system, apelin derived from the precursor has been observed to stimulate acid secretion in rat stomachs, pointing towards a regulatory role in gastric functions (Ohno et al., 2012).

Impact on Feeding and Drinking Behavior

Central administration of apelin-13, derived from the precursor, impacts feeding and drinking behavior, indicating a role in the hypothalamic regulation of these behaviors. It showed increased water intake and affected the release of pituitary hormones, suggesting its significance in appetite and hydration regulation (Taheri et al., 2002).

Diverse Tissue Expression

Apelin and its receptor are expressed in a variety of human tissues, underlining the widespread physiological relevance of this peptide and its precursor. This expression pattern suggests diverse roles in different organ systems (De Falco et al., 2002).

Mechanism of Action

Mode of Action

Apelin precursor (61-77) interacts with its target, the APJ receptor, to exert its effects. It has been found that apelins can increase the tolerance of the heart, brain, lung, and intestine to ischemia/reperfusion (I/R) . Protein kinases are involved in the neuroprotective, cardioprotective, renoprotective, and pulmonoprotective effects of apelins . Mitochondrial permeability transition pore and ATP-sensitive K+ channels are also involved in the protective effects of apelins .

Biochemical Pathways

The Apelin/APJ system affects multiple biochemical pathways. It inhibits apoptosis and ferroptosis, and activates autophagy of cardiomyocytes . It also increases vascular endothelial growth factor (VEGF) expression and decreases inducible NO-synthase activity .

Pharmacokinetics

It is known that the apelin precursor peptide is composed of 77 amino acid residues and is subsequently cleaved into different amino acid length fragments, including apelin-12, apelin-13, apelin-17, and apelin-36 . These peptides can be produced through peptide synthesis .

Result of Action

The action of Apelin precursor (61-77) results in increased tolerance of organs and cells to hypoxia and reoxygenation . It has been found to prevent reperfusion blood-brain barrier (BBB) injury, reduce the number of TUNEL-positive cells, and decrease inducible NO-synthase activity . These effects suggest that enzyme-resistant apelin analogues are promising peptides for the treatment of acute myocardial infarction (AMI), stroke, and I/R injury of lungs and kidneys .

Biochemical Analysis

Biochemical Properties

Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate acts as an endogenous ligand for the G-protein-coupled receptor APJ . This interaction is pivotal in mediating the peptide’s effects on cardiovascular functions, such as enhancing myocardial contractility and promoting vasodilation . The peptide also interacts with various enzymes and proteins, including those involved in insulin secretion and pituitary hormone release . These interactions are essential for maintaining metabolic homeostasis and regulating fluid balance in the body .

Cellular Effects

This compound exerts significant effects on different cell types and cellular processes. In endothelial cells, it promotes angiogenesis and enhances vascular permeability . In cardiomyocytes, the peptide improves contractility and protects against ischemic injury . Additionally, it influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . The peptide also modulates gene expression related to glucose metabolism and insulin sensitivity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the APJ receptor, which activates downstream signaling pathways . This binding leads to the activation of G-proteins, which in turn modulate various intracellular signaling cascades . The peptide can inhibit or activate enzymes, such as adenylate cyclase, affecting cyclic AMP levels and influencing cellular responses . Additionally, it can alter gene expression by modulating transcription factors involved in metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The peptide is relatively stable under physiological conditions but can degrade over extended periods . Long-term studies have shown that continuous exposure to the peptide can lead to sustained improvements in cardiovascular function and metabolic regulation . Degradation products may accumulate and potentially alter its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance myocardial contractility and improve insulin sensitivity without adverse effects . Higher doses can lead to hypotension and potential toxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as angiotensin-converting enzyme 2 (ACE2), which can degrade the peptide and modulate its activity . The peptide also influences metabolic flux by regulating glucose uptake and lipid metabolism . These interactions are crucial for maintaining energy balance and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The peptide is widely distributed in various organs, including the heart, lungs, kidneys, and brain . It can accumulate in specific tissues, where it exerts its biological effects . The distribution pattern is influenced by factors such as receptor expression and tissue-specific transport mechanisms .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . The peptide is often found in the cytoplasm and can translocate to the nucleus under certain conditions . Post-translational modifications, such as phosphorylation, can influence its localization and interaction with other biomolecules . These modifications are essential for regulating the peptide’s biological activity and ensuring its proper function within the cell .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate can be achieved through solid-phase peptide synthesis (SPPS) approach using Fmoc/tBu strategy.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Pro-OH", "Fmoc-Ala-OH", "Fmoc-Gly-OH", "Fmoc-Cys(Trt)-OH", "2-Chlorotrityl chloride resin", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methyl-2-pyrrolidone (NMP)", "Diethyl ether", "Hexanes", "Methanol", "Acetonitrile" ], "Reaction": [ "Loading of Fmoc-Cys(Trt)-OH onto 2-Chlorotrityl chloride resin", "Fmoc deprotection with 20% piperidine in DMF", "Coupling of Fmoc-Lys(Boc)-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Thr(tBu)-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Arg(Pbf)-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Pro-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Ala-OH with PyBOP and DIPEA in DMF", "Coupling of Fmoc-Gly-OH with PyBOP and DIPEA in DMF", "Oxidation of Cys residue with iodine in DMF", "Cleavage of peptide from resin with TFA/TIS/DCM", "Purification of crude peptide by preparative HPLC using a C18 column and acetonitrile/water gradient", "Lyophilization of purified peptide", "Trifluoroacetylation of N-terminus with TFA/TIS/DCM", "Purification of trifluoroacetylated peptide by preparative HPLC using a C18 column and acetonitrile/water gradient", "Lyophilization of purified trifluoroacetylated peptide", "Trifluoroacetate counterion exchange with methanol/ether/hexanes" ] } | |

CAS No. |

217082-57-0 |

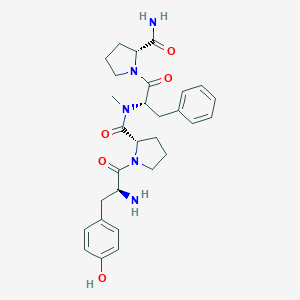

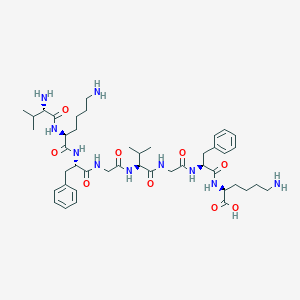

Molecular Formula |

C96H156N34O20S |

Molecular Weight |

2138.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1 |

InChI Key |

SVWSKJCJNAIKNH-MJZUAXFLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N |

sequence |

KFRRQRPRLSHKGPMPF |

Synonyms |

Alternative Names: K17F, Prepro-61-77-Apelin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)